molecular formula C14H16N4O4S2 B2561936 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097920-60-8

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2561936
CAS No.: 2097920-60-8
M. Wt: 368.43
InChI Key: WUHSAAFRLZESPR-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a useful research compound. Its molecular formula is C14H16N4O4S2 and its molecular weight is 368.43. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine and its derivatives have been investigated for their potential anticonvulsant activity. A study by Harish et al. (2014) synthesized various thiadiazole derivatives and evaluated their effectiveness in the maximal electroshock seizure (MES) test, finding some compounds to be potent anticonvulsants without neurotoxicity at high doses.

Anticancer Properties

Compounds containing thiadiazole and piperazine moieties, similar to the structure of this compound, have been evaluated for their anticancer properties. Turov (2020) identified several compounds with significant in vitro anticancer activity against various human tumor cell lines, particularly those with a piperazine substituent.

Antibacterial Activity

The antibacterial properties of thiadiazole and piperazine derivatives have been a subject of research. For instance, Wu Qi (2014) synthesized and characterized new piperazine derivatives showing promising antibacterial activities against several pathogens. Similarly, Foroumadi et al. (2005) reported high activity of certain derivatives against Gram-positive bacteria.

Anti-inflammatory Properties

Research by Ahmed et al. (2017) explored novel imidazole and thiazole derivatives with a piperazine moiety for anti-inflammatory activity. Their studies revealed that certain compounds exhibited significant in vitro and in vivo anti-inflammatory effects.

Antidepressant Potential

The compound and its derivatives have been studied for potential antidepressant effects. Silanes et al. (2004) synthesized compounds derived from benzodioxine and thiophene, evaluating them for their affinity for serotonin receptors and serotonin reuptake inhibition, indicating their potential as dual-action antidepressants.

Antimicrobial and Antioxidant Activities

Investigations into the antimicrobial and antioxidant activities of benzodioxane-piperazine derivatives have been conducted. For example, Mallesha & Mohana (2011) synthesized novel derivatives and assessed their in vitro antibacterial, antifungal, and antioxidant properties, finding significant antimicrobial activity against various pathogens and moderate antioxidant activity in certain compounds.

Properties

IUPAC Name

3-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S2/c19-24(20,11-1-2-12-13(9-11)22-8-7-21-12)18-5-3-17(4-6-18)14-10-15-23-16-14/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHSAAFRLZESPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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